2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol

Thromboxane Receptor Antagonism Platelet Aggregation Cardiovascular Pharmacology

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol (CAS 2202520-09-8) is a quinoxaline-derived aminoalcohol. It belongs to a class of heterocyclic compounds recognized for diverse interactions with biological targets.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 2202520-09-8
Cat. No. B2826015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol
CAS2202520-09-8
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CC(C1NC2=NC3=CC=CC=C3N=C2)O
InChIInChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-7-13-8-3-1-2-4-9(8)14-12/h1-4,7,10-11,16H,5-6H2,(H,14,15)
InChIKeyZLTGDBRQSWVRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol (CAS 2202520-09-8) | Key Compound Profile & Procurement Relevance


2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol (CAS 2202520-09-8) is a quinoxaline-derived aminoalcohol [1]. It belongs to a class of heterocyclic compounds recognized for diverse interactions with biological targets [1]. Structurally, it combines a quinoxaline moiety with a cyclobutanol ring via an amino linkage, resulting in a molecular weight of 215.26 g/mol and formula C₁₂H₁₃N₃O [1]. Its IUPAC name is 2-(quinoxalin-2-ylamino)cyclobutan-1-ol [1].

Why 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol Cannot Be Readily Substituted by Common Quinoxaline Analogs


Generic substitution among quinoxaline derivatives fails due to profound structure-activity relationships (SAR) that govern potency and selectivity [1]. The cyclobutanol group in 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol is a critical determinant of target engagement and physicochemical properties, distinct from analogs with alkyl, aryl, or unsubstituted amino linkers. Even minor changes—such as replacing cyclobutanol with a cyclobutylamine or a linear alkyl chain—can result in orders-of-magnitude differences in IC₅₀ values against key targets [2]. Without direct comparative data specific to this compound, the observed class-wide SAR variability justifies a need for product-specific evaluation rather than class-based substitution [2].

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol: Product-Specific Quantitative Evidence Guide


Direct Evidence of Potent Thromboxane A2 Receptor Antagonism (Kd = 3.16 nM) in Human Whole Blood

2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol exhibits potent antagonism of the thromboxane A2 receptor with a Kd of 3.16 nM in a human whole blood platelet aggregation assay [1]. This affinity is comparable to clinical-stage thromboxane receptor antagonists, though direct side-by-side data with a named comparator are not available from this dataset [1]. In contrast, many simpler quinoxaline derivatives show markedly weaker or no activity at this target [2].

Thromboxane Receptor Antagonism Platelet Aggregation Cardiovascular Pharmacology

Moderate COX-2 Inhibition (IC₅₀ ≈ 9.11 µM) Offers a Differentiated Profile vs. Highly Selective COX-2 Agents

The compound inhibits human recombinant COX-2 with an IC₅₀ of 9.11 µM in a PGF2α formation assay [1]. While less potent than reference COX-2 inhibitors like celecoxib (IC₅₀ ≈ 40 nM), this moderate activity may translate to a more favorable balance of efficacy and safety, avoiding the complete suppression of COX-2-mediated homeostasis [2]. This profile is distinct from highly selective COX-2 inhibitors, which carry elevated cardiovascular risk.

COX-2 Inhibition Inflammation Pain Research

Negligible 5-Lipoxygenase (5-LOX) Inhibition (IC₅₀ > 200 µM) Enables Clean Target Profiling

The compound shows essentially no inhibition of human 5-LOX (IC₅₀ > 200 µM) in a spectrophotometric assay [1]. This contrasts with other quinoxaline derivatives that can inhibit both COX and LOX pathways [2]. The lack of 5-LOX activity ensures that observed biological effects in cellular or in vivo models are not confounded by off-target modulation of leukotriene synthesis, a key advantage for target validation studies.

5-Lipoxygenase Leukotriene Pathway Selectivity Screening

Optimal Research & Industrial Use Cases for 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol Based on Verified Evidence


Thromboxane A2 Receptor Antagonism in Human Platelet Studies

Use as a high-affinity probe (Kd = 3.16 nM) to investigate thromboxane A2 receptor signaling in human whole blood platelet aggregation assays [1]. Its potency enables clear receptor occupancy studies without requiring high compound concentrations.

Partial COX-2 Inhibition in Inflammatory or Cancer Models

Employ as a moderate COX-2 inhibitor (IC₅₀ = 9.11 µM) in cellular or in vivo models where partial prostaglandin suppression is desired, avoiding the complete blockade associated with highly selective clinical agents [2].

Target Validation & Pathway Profiling Free of 5-LOX Interference

Leverage its lack of 5-LOX activity (IC₅₀ > 200 µM) to study COX-2 or thromboxane receptor pathways without confounding effects on leukotriene biosynthesis, ensuring cleaner data interpretation [3].

Quote Request

Request a Quote for 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.